molecular formula C14H20BNO4 B14032156 Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate

Cat. No.: B14032156
M. Wt: 277.13 g/mol
InChI Key: LPFZFFSWBDQISF-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring. The methyl acetate group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate typically involves the borylation of pyridine derivatives. One common method includes the reaction of 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methyl 2-bromoacetate in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various biaryl compounds, depending on the coupling partner.

Scientific Research Applications

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential in labeling and tracking biological molecules due to the unique properties of boron-containing compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Used in the production of advanced materials and polymers, where boron compounds can impart unique properties.

Mechanism of Action

The mechanism by which Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate exerts its effects is largely dependent on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of a carbon-carbon bond through a palladium-catalyzed process. The boron atom acts as a nucleophile, forming a complex with the palladium catalyst, which then undergoes transmetalation with an organohalide to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)acetate stands out due to its specific combination of a pyridine ring and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Additionally, the presence of the methyl acetate group can influence its reactivity and solubility, further distinguishing it from similar compounds.

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-10(8-16-9-11)7-12(17)18-5/h6,8-9H,7H2,1-5H3

InChI Key

LPFZFFSWBDQISF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC(=O)OC

Origin of Product

United States

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